molecular formula C18H24F2N2O B1679675 PF-03654746 CAS No. 935840-31-6

PF-03654746

Número de catálogo: B1679675
Número CAS: 935840-31-6
Peso molecular: 322.4 g/mol
Clave InChI: SXMBKHYDZOCBMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PF-03654746 implica múltiples pasos, comenzando con la preparación del anillo de ciclobutano y la funcionalización posterior. Los pasos clave incluyen:

    Formación del anillo de ciclobutano: Esto se logra mediante una reacción de cicloadición [2+2].

    Introducción de los átomos de flúor: La fluoración se lleva a cabo utilizando agentes fluorantes selectivos.

    Adición del grupo pirrolidinilmetilo: Este paso implica reacciones de sustitución nucleofílica.

    Formación del grupo carboxamida: Esto se logra mediante la formación de enlaces amida utilizando reactivos de acoplamiento apropiados.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

    Temperatura y presión de reacción: Controladas para optimizar las velocidades de reacción y la selectividad.

    Métodos de purificación: Se emplean técnicas como la cristalización, la destilación y la cromatografía para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

PF-03654746 experimenta diversas reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.

    Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes, especialmente en las posiciones fluoradas.

Reactivos y condiciones comunes

    Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

    Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

    Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas y alcoholes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo:

    Oxidación: Formación de ácidos carboxílicos o cetonas.

    Reducción: Formación de alcoholes o aminas.

    Sustitución: Formación de diversos derivados sustituidos.

Aplicaciones Científicas De Investigación

PF-03654746 is a potent and selective histamine H3 receptor antagonist developed by Pfizer . It has been investigated for various clinical applications, including the treatment of neurological and psychiatric disorders .

Targets
this compound primarily targets the human H3 receptor .

Clinical Trials and Investigational Uses

This compound has been investigated as a treatment for the following conditions:

  • Narcolepsy
  • Schizophrenia
  • Tourette's Syndrome
  • Excessive Daytime Sleepiness (EDS)
  • ADHD
  • Alzheimer's disease
  • Anti-allergy applications

However, clinical trials for schizophrenia, Alzheimer's disease, and ADHD were discontinued .

Pharmacology

This compound functions as an antagonist of the histamine H3 receptor . Histamine H3 receptors are presynaptic autoreceptors that regulate cyclic AMP and inhibit the release of histamine . By blocking these receptors, this compound increases synaptic histamine levels and modulates the release of other neurotransmitters .

Occupancy Estimates

Oral administration of 0.1 to 4 mg of this compound resulted in occupancy estimates of 71%–97% and 30%–93% at 3 and 24 hours post-drug, respectively . this compound can fully occupy H3 binding sites (ROmax = 100%), with an IC50 estimated to be 0.144 ± 0.010 ng/mL .

Structural Basis for Recognition

The crystal structure of the human histamine receptor H3R bound to this compound has been determined at 2.6 Å resolution . Key interactions include:

  • The 3-fluoro-phenyl moiety of this compound forming a hydrophobic interaction with F193 ECL2 .
  • Hydrophobic interaction with Y374 6.51 .
  • The fluorine atom of 3-fluoro-cyclobutane of this compound engages a hydrogen bond with C188 45.50, and the amine moiety of pyrrolidine of this compound forms a salt bridge with D114 3.32 at the bottom of the pocket .

Considerations

Mecanismo De Acción

PF-03654746 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor H3 de la histamina. Este receptor se expresa principalmente en el cerebro y modula la liberación de diversos neurotransmisores, incluyendo la histamina, la dopamina, el ácido gamma-aminobutírico y la acetilcolina . Al bloquear el receptor H3, this compound aumenta la liberación de estos neurotransmisores, lo que lleva a una mejora de la función cognitiva y una reducción de los síntomas de los trastornos neurológicos.

Comparación Con Compuestos Similares

PF-03654746 es único por su alta selectividad y potencia como antagonista del receptor H3 de la histamina. Los compuestos similares incluyen:

    Pitolisant: Otro antagonista del receptor H3 aprobado para el tratamiento de la narcolepsia.

    Tioperamida: Un antagonista no selectivo del receptor H3 con efectos más amplios en los receptores de la histamina.

    Ciproxifan: Un antagonista potente del receptor H3 con aplicaciones en el mejoramiento cognitivo.

En comparación con estos compuestos, this compound ha demostrado una penetración cerebral superior y selectividad, lo que lo convierte en un candidato prometedor para el tratamiento de diversos trastornos neurológicos .

Actividad Biológica

PF-03654746 is a small molecule antagonist targeting the histamine H3 receptor (H3R), which plays a significant role in various neurological and psychiatric conditions. This compound has been investigated for its potential therapeutic applications in disorders such as narcolepsy, schizophrenia, Tourette's syndrome, and excessive daytime sleepiness .

This compound functions primarily as a histamine H3 receptor antagonist , inhibiting the receptor's activity. The H3 receptor is a G-protein coupled receptor (GPCR) that modulates the release of neurotransmitters such as histamine, acetylcholine, and others. By blocking this receptor, this compound enhances the release of these neurotransmitters, which can improve cognitive functions and reduce symptoms associated with various neurological disorders .

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through several studies:

  • Receptor Occupancy : Studies using positron emission tomography (PET) demonstrated that oral doses of this compound resulted in 71%–97% occupancy of H3 receptors at 3 hours post-administration, decreasing to 30%–93% at 24 hours .
  • Efficacy in Clinical Trials : In a Phase I trial focused on cognitive deficits in schizophrenia patients, this compound was evaluated for safety and tolerability, although results were not publicly disclosed .

Structural Insights

Recent structural studies have provided insights into how this compound interacts with the H3 receptor:

  • A crystal structure of the H3 receptor complexed with this compound revealed critical interactions that stabilize the binding. The compound forms hydrophobic interactions and salt bridges with key amino acids within the binding pocket .
  • Notably, mutations in specific residues (e.g., F193 and Y374) significantly affected the binding affinity of this compound, indicating these residues play crucial roles in ligand specificity and efficacy .

Clinical Applications

  • Narcolepsy : Research has indicated that this compound may help alleviate symptoms associated with narcolepsy by enhancing wakefulness through H3R antagonism .
  • Schizophrenia : In combination with other treatments, this compound showed promise in reducing cognitive deficits in schizophrenia patients during clinical trials .
  • Allergic Rhinitis : A study investigated the effects of this compound combined with fexofenadine on allergen-induced nasal symptoms. Results showed significant reductions in congestion and itching compared to placebo .

Summary of Findings

Study FocusKey Findings
Receptor Occupancy71%-97% occupancy at 3 hours; 30%-93% at 24 hours post-dose
Cognitive DeficitsPhase I trial completed for schizophrenia; results not publicly available
Allergic RhinitisSignificant reduction in nasal symptoms when combined with fexofenadine

Propiedades

IUPAC Name

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBKHYDZOCBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029522
Record name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935840-31-6
Record name PF-03654746
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935840316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03654746
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03654746
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3QE979K1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-03654746
Reactant of Route 2
Reactant of Route 2
PF-03654746
Reactant of Route 3
Reactant of Route 3
PF-03654746
Reactant of Route 4
Reactant of Route 4
PF-03654746
Reactant of Route 5
Reactant of Route 5
PF-03654746
Reactant of Route 6
PF-03654746

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.